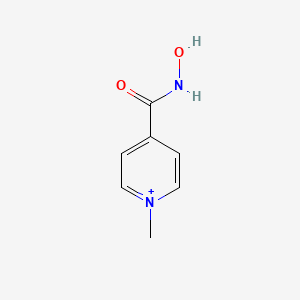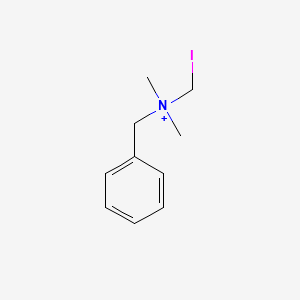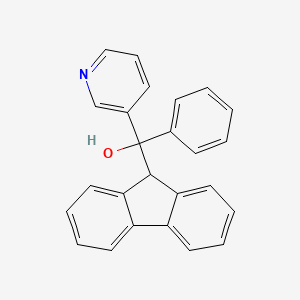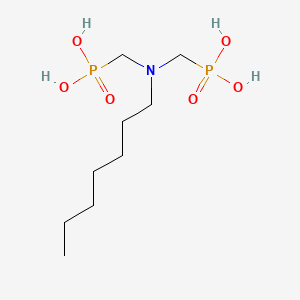
4-(Hydroxycarbamoyl)-1-methylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxycarbamoyl)-1-methylpyridinium is a chemical compound that belongs to the class of pyridinium derivatives. This compound is characterized by the presence of a hydroxycarbamoyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position. Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxycarbamoyl)-1-methylpyridinium can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with hydroxylamine to form 4-hydroxycarbamoylpyridine. This intermediate is then methylated using methyl iodide to yield this compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
4-(Hydroxycarbamoyl)-1-methylpyridinium undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamoyl group to an amine group.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the hydroxycarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxycarbamoyl group may yield oxo derivatives, while reduction may produce amine derivatives.
科学的研究の応用
4-(Hydroxycarbamoyl)-1-methylpyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(Hydroxycarbamoyl)-1-methylpyridinium involves its interaction with specific molecular targets and pathways. The hydroxycarbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridinium ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
類似化合物との比較
4-(Hydroxycarbamoyl)-1-methylpyridinium can be compared with other pyridinium derivatives, such as:
4-Hydroxy-1-methylpyridinium: Lacks the carbamoyl group, resulting in different chemical and biological properties.
1-Methyl-4-carbamoylpyridinium: Similar structure but without the hydroxy group, affecting its reactivity and applications.
4-(Hydroxycarbamoyl)pyridine: Lacks the methyl group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in the combination of the hydroxycarbamoyl and methyl groups, which confer specific chemical reactivity and biological activity that are distinct from other similar compounds.
特性
分子式 |
C7H9N2O2+ |
|---|---|
分子量 |
153.16 g/mol |
IUPAC名 |
N-hydroxy-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-2-6(3-5-9)7(10)8-11/h2-5H,1H3,(H-,8,10,11)/p+1 |
InChIキー |
PELNDTHIZBDHNS-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=CC=C(C=C1)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)

![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)

![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)

